molecular formula C11H9N3S B579457 N-Methylthiazolo[4,5-f]quinolin-2-amine CAS No. 16351-50-1

N-Methylthiazolo[4,5-f]quinolin-2-amine

Cat. No.: B579457
CAS No.: 16351-50-1
M. Wt: 215.274
InChI Key: WEPYLUKJHOUUTE-UHFFFAOYSA-N
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Description

N-Methylthiazolo[4,5-f]quinolin-2-amine (CAS 16351-50-1) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C11H9N3S and a molecular weight of 215.27 g/mol, this heterocyclic organic compound features a fused thiazoloquinoline structure . This compound is part of a class of thiazole-fused heterocycles that are of significant interest in the field of agrochemical research. Thiazole derivatives are extensively investigated for their insecticidal properties against various insect pests . Recent scientific literature highlights that novel thiazolo[4,5-b]quinoxaline analogues have demonstrated promising insecticidal activity in vivo against the cotton leafworm ( Spodoptera litura ), a major agricultural pest, suggesting the potential of this chemical scaffold in developing new crop protection agents . The mode of action for such active analogues has been studied through physiological, histological, and SEM analyses, indicating impacts on larval enzyme levels and causing midgut tissue damage . Researchers can explore this compound as a key synthetic intermediate or a lead structure for designing and synthesizing new molecules with potential bioactivity. Hazard Information: This substance may cause harmful effects if mishandled. The GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers should refer to the Safety Data Sheet for detailed handling and personal protective equipment requirements . Notice: This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any human or veterinary applications.

Properties

CAS No.

16351-50-1

Molecular Formula

C11H9N3S

Molecular Weight

215.274

IUPAC Name

N-methyl-[1,3]thiazolo[4,5-f]quinolin-2-amine

InChI

InChI=1S/C11H9N3S/c1-12-11-14-10-7-3-2-6-13-8(7)4-5-9(10)15-11/h2-6H,1H3,(H,12,14)

InChI Key

WEPYLUKJHOUUTE-UHFFFAOYSA-N

SMILES

CNC1=NC2=C(S1)C=CC3=C2C=CC=N3

Synonyms

Thiazolo[4,5-f]quinoline, 2-(methylamino)- (8CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • Fusion position (e.g., [4,5-f] vs. [4,5-c]) alters electronic properties and binding interactions .
  • Substituents like trifluoromethyl (CF₃) or bromine (Br) enhance steric bulk and modulate solubility .
Thiazolo vs. Oxazolo Derivatives
  • N-Propyloxazolo[4,5-c]quinoline-2,4-diamine (13): Entirely inactive in TLR7/8 agonism assays, contrasting with some thiazolo derivatives .
  • Thiazolo[4,5-f]quinolin-2-amine analogs: While many (e.g., NKV-101/102) lack reported TLR activity, their structural rigidity may favor DNA intercalation, as seen in related Ru-polypyridyl complexes .
Comparison with Imidazoquinolines
  • 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): A potent dietary carcinogen found in cooked meats, with a methyl group enhancing mutagenicity .

Physicochemical Properties

Property N-Methylthiazolo[4,5-f]quinolin-2-amine Thiazolo[5,4-f]isoquinolin-2-amine 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
Molecular Weight 215.27 g/mol 201.25 g/mol 198.22 g/mol
Hydrogen Bond Donors 1 1 2
Topological Polar Surface Area 67.6 Ų 67.6 Ų 67.6 Ų
Carcinogenicity Not reported Not reported Group 2B (possibly carcinogenic)

Notable Trends:

  • Thiazolo compounds, with sulfur replacing nitrogen in the fused ring, show reduced mutagenicity but unconfirmed therapeutic utility .

Q & A

Q. Advanced

  • In vitro assays :
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
    • Apoptosis detection : Annexin V/PI staining and caspase-3 activation assays.
  • In vivo models : Xenograft mice treated with 10–50 mg/kg doses, monitoring tumor volume and metastasis .
  • Mechanistic studies : RNA-seq to identify dysregulated pathways (e.g., p53 or NF-κB) in treated cells.

How can researchers investigate the interaction between this compound and biological targets like NADPH oxidase or dopamine receptors?

Q. Advanced

  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities to targets like p47phox-p22phox (NADPH oxidase subunits) . Validate with mutagenesis studies on key residues (e.g., Arg-137 in p47phox).
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD values) for receptor-ligand interactions.
  • Functional assays : For dopamine autoreceptors, assess inhibition of locomotor activity in rodents or DOPA accumulation in striatal tissues .

How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be addressed?

Q. Advanced

  • Standardize assays : Use identical cell lines (e.g., ATCC-verified), culture conditions, and positive controls (e.g., doxorubicin).
  • Validate purity : HPLC (>95% purity) to rule out impurities affecting results .
  • Dose-response curves : Perform triplicate experiments with nonlinear regression analysis.
  • Meta-analysis : Compare data across structural analogs (e.g., fluorinated vs. methylated derivatives) to identify substituent effects .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

  • Storage : +4°C in airtight, light-protected containers to prevent degradation .
  • Solubility : Use DMSO for stock solutions (≤10 mM), avoiding aqueous buffers with pH > 8 to prevent hydrolysis.
  • Handling : Under inert atmosphere (N₂/Ar) for hygroscopic batches.

Notes

  • Fluorinated analogs (e.g., 5-fluoro derivatives) may exhibit higher reactivity; adjust experimental designs accordingly .

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